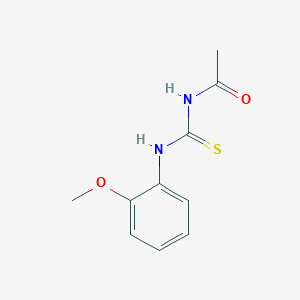

N-acetyl-N'-(2-methoxyphenyl)thiourea

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O2S |

|---|---|

Molecular Weight |

224.28g/mol |

IUPAC Name |

N-[(2-methoxyphenyl)carbamothioyl]acetamide |

InChI |

InChI=1S/C10H12N2O2S/c1-7(13)11-10(15)12-8-5-3-4-6-9(8)14-2/h3-6H,1-2H3,(H2,11,12,13,15) |

InChI Key |

QAANDJNZKVKTDS-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(=S)NC1=CC=CC=C1OC |

Canonical SMILES |

CC(=O)NC(=S)NC1=CC=CC=C1OC |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for N Acetyl N 2 Methoxyphenyl Thiourea Derivatives

Established Synthetic Pathways for Acyl Thioureas

Traditional methods for synthesizing acyl thioureas are well-documented and widely employed. These pathways typically involve condensation reactions that are reliable for producing a wide range of derivatives.

Isothiocyanate-Mediated Condensation with Amines

The reaction involving an isothiocyanate intermediate is one of the most common and efficient strategies for preparing N-acyl thioureas. nih.gov This can be achieved either by generating the isothiocyanate in the reaction mixture (in situ) or by using a pre-synthesized isothiocyanate.

A prevalent and effective one-pot method involves the initial reaction of an acid chloride with an alkali thiocyanate (B1210189), such as ammonium (B1175870) thiocyanate or potassium thiocyanate, in an anhydrous solvent like acetone. nih.govnih.gov This step generates a highly reactive acyl isothiocyanate intermediate. nih.gov For the synthesis of N-acetyl-N'-(2-methoxyphenyl)thiourea, acetyl chloride would be reacted with ammonium thiocyanate to form acetyl isothiocyanate.

Without isolating this intermediate, a substituted amine—in this case, 2-methoxyaniline—is added to the reaction mixture. nih.govnih.gov The amine undergoes a nucleophilic addition to the carbon atom of the isothiocyanate group, leading to the formation of the desired N,N'-disubstituted acyl thiourea (B124793). nih.gov This method is often preferred for its operational simplicity and good yields. nih.gov

An alternative approach is the direct reaction of a pre-formed acyl isothiocyanate with a primary or secondary amine. arkat-usa.org In this pathway, acetyl isothiocyanate would be synthesized and purified separately before being reacted with 2-methoxyaniline. The reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the -N=C=S group. arkat-usa.orgresearchgate.net The strong electron-withdrawing nature of the adjacent acyl group enhances the reactivity of the isothiocyanate, facilitating this addition. arkat-usa.org This method allows for better control over the reaction, particularly when dealing with sensitive substrates, although it involves an additional step for the preparation of the isothiocyanate precursor.

Acyl Halide and Thiourea Condensation Reactions

The direct condensation of an acyl halide with a pre-existing substituted thiourea provides another synthetic route. For the target compound, this would involve the reaction of acetyl chloride with N-(2-methoxyphenyl)thiourea. The reaction of acetyl chloride with thiourea can lead to either S-acylation or N-acylation, depending on the reaction conditions. researchgate.netscispace.com Typically, the initial reaction forms an S-acetylated isothiourea salt intermediate. scispace.com This intermediate is often unstable and can rearrange to the more thermodynamically stable N-acetyl thiourea upon heating. scispace.com The final product is the result of the acyl group migrating from the sulfur atom to one of the nitrogen atoms. scispace.com

Alternative Synthetic Strategies (e.g., from Substituted Acetophenones and Thiourea with Iodine)

While various alternative pathways exist for synthesizing sulfur and nitrogen-containing heterocycles, the reaction of substituted acetophenones with thiourea in the presence of iodine is not a conventional or direct method for preparing N-acyl thioureas. This specific combination of reagents is more commonly associated with the Hantzsch thiazole (B1198619) synthesis or related pathways, which typically yield aminothiazole derivatives rather than acyclic acyl thioureas. Therefore, this route is generally employed for constructing different classes of heterocyclic compounds.

Table 1: Comparison of Established Synthetic Pathways for Acyl Thioureas

| Pathway | Reactants | Key Conditions | Description |

| 2.1.1.1 | Acid Chloride, Alkali Thiocyanate, Amine | One-pot, anhydrous solvent (e.g., acetone), reflux. nih.gov | An acyl isothiocyanate is generated in situ and immediately reacted with an amine. Efficient and widely used. nih.gov |

| 2.1.1.2 | Pre-formed Acyl Isothiocyanate, Amine | Anhydrous solvent, often at room temperature or with mild heating. arkat-usa.org | A direct nucleophilic addition of an amine to a purified acyl isothiocyanate. Offers greater control. |

| 2.1.2 | Acyl Halide, Substituted Thiourea | Varies; may involve heating to promote rearrangement. scispace.com | Direct acylation of a thiourea. Can proceed via an S-acyl intermediate that rearranges to the N-acyl product. researchgate.netscispace.com |

Modern and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. These modern approaches aim to reduce waste, minimize the use of hazardous materials, and lower energy consumption compared to traditional protocols.

Several innovative techniques have been applied to the synthesis of thiourea derivatives:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields. For related thiourea syntheses, reactions have been successfully carried out in water, an environmentally benign solvent, with the assistance of microwaves, enabling a time-saving process. rsc.org

Visible-Light-Driven Methods : Photocatalysis using visible light represents a green and sustainable approach. A method for the selective synthesis of amides and N-acylureas from carboxylic acids and thioureas has been developed that operates under visible light without the need for transition metal catalysts or additional oxidants. researchgate.net This approach offers low cost and broad substrate scope. researchgate.net

Continuous-Flow Synthesis : Continuous-flow reactors offer enhanced safety, efficiency, and scalability. A continuous-flow synthesis of thioureas has been developed using an aqueous polysulfide solution, which allows for the application of sulfur under homogeneous and mild conditions. mdpi.com This method simplifies product isolation to simple filtration and avoids the challenges of handling solid sulfur in a flow system. mdpi.com

"On-Water" Reactions : Performing reactions in water as a solvent offers significant environmental benefits. An "on-water" reaction of isocyanates with amines has proven to be a facile and sustainable method for synthesizing ureas and thioureas, avoiding the use of toxic volatile organic compounds (VOCs). organic-chemistry.org

Table 2: Modern and Sustainable Approaches for Acyl Thiourea Synthesis

| Approach | Key Feature | Advantage | Example |

| Microwave-Assisted Synthesis | Use of microwave energy | Rapid heating, reduced reaction times, improved yields. | Synthesis of disulfides using thiourea in water under microwave irradiation. rsc.org |

| Visible-Light Catalysis | Utilizes visible light as an energy source | Metal-free, avoids harsh oxidants, sustainable. | Selective synthesis of N-acylureas from carboxylic acids and thioureas. researchgate.net |

| Continuous-Flow Synthesis | Reaction in a continuous-flow reactor | Scalable, improved safety and control, efficient. | Multicomponent reaction of isocyanides, amines, and aqueous polysulfide. mdpi.com |

| "On-Water" Synthesis | Water as the reaction medium | Environmentally friendly, avoids toxic organic solvents, simple workup. organic-chemistry.org | Facile synthesis of unsymmetrical (thio)ureas from (thio)isocyanates and amines. organic-chemistry.org |

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency and Yields

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net The application of microwave irradiation in the synthesis of thiourea derivatives has demonstrated significant advantages. researchgate.net While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented, the general principles can be extrapolated from the synthesis of analogous compounds.

The synthesis of N-acyl thiourea derivatives typically involves the reaction of an acyl isothiocyanate with an appropriate amine. nih.gov In the case of this compound, this would involve the reaction of acetyl isothiocyanate with 2-methoxyaniline. Microwave irradiation can be employed to drive this condensation reaction, providing rapid and uniform heating of the reaction mixture. This localized heating can overcome activation energy barriers more efficiently than conventional oil baths, leading to a significant reduction in reaction time, often from hours to mere minutes. nih.gov

For instance, the synthesis of 3-acetyl-1-(2-methylphenyl)thiourea was achieved by reacting acetyl chloride with potassium thiocyanate to form the isothiocyanate in situ, followed by the addition of 2-toluidine and refluxing. nih.gov A similar strategy under microwave irradiation for the synthesis of this compound would be expected to proceed with enhanced efficiency. The use of a suitable solvent with a high dielectric constant, capable of absorbing microwave energy, is crucial for the success of this method.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Thiourea Derivative This table is a representative example based on findings for similar compounds and illustrates the potential benefits of microwave-assisted synthesis.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | 5-15 minutes |

| Yield | Moderate to Good | Good to Excellent |

| Energy Consumption | High | Low |

| By-product Formation | Potential for increased by-products | Often reduced |

Application of Phase-Transfer Catalysis (e.g., PEG-400, TBAB) for Improved Yields and Reaction Kinetics

Phase-transfer catalysis is a valuable technique in organic synthesis for facilitating reactions between reactants located in different immiscible phases. In the synthesis of N-acyl thioureas, where one reactant might be soluble in an organic solvent and the other in an aqueous or solid phase, a phase-transfer catalyst can significantly enhance the reaction rate and yield.

Tetrabutylammonium bromide (TBAB) is a commonly used quaternary ammonium salt that acts as an effective phase-transfer catalyst. In the synthesis of N-acyl thiourea derivatives, TBAB can facilitate the transfer of the thiocyanate anion from a solid or aqueous phase to the organic phase where the acyl chloride is present, thereby promoting the formation of the acyl isothiocyanate intermediate. nih.gov This intermediate then readily reacts with the amine to form the desired thiourea derivative. The use of TBAB has been shown to improve both the speed and the yield of the reaction. nih.gov

Polyethylene glycol (PEG-400) is another versatile reagent that can be employed in the synthesis of thiourea derivatives. While it can act as a phase-transfer catalyst, it is also utilized as a green, recyclable reaction medium. Its ability to dissolve a wide range of organic and inorganic compounds makes it an excellent solvent for reactions involving different phases. In the context of this compound synthesis, PEG-400 could serve as the reaction medium, promoting the interaction between the reactants and potentially eliminating the need for volatile organic solvents.

Solvent-Free Reaction Protocols in Thiourea Synthesis

The development of solvent-free reaction protocols is a key area of green chemistry, aiming to reduce the environmental impact of chemical processes. These reactions are often carried out by grinding the reactants together, sometimes with the aid of a catalyst, or by heating the neat reactants. Microwave irradiation can also be combined with solvent-free conditions to further enhance reaction efficiency. nih.gov

In the synthesis of thiourea derivatives, solvent-free methods have been successfully employed. For the synthesis of this compound, a solvent-free approach would involve the intimate mixing of a solid precursor, such as N'-(2-methoxyphenyl)thiourea, with an acetylating agent like acetyl chloride or acetic anhydride, potentially in the presence of a solid-supported catalyst. The reaction could be initiated by grinding or by gentle heating.

The advantages of a solvent-free protocol include:

Reduced use of hazardous and volatile organic solvents.

Easier product isolation and purification.

Increased reaction rates due to high reactant concentrations.

Potential for improved yields and reduced by-product formation.

Solvent-free synthesis, particularly when coupled with microwave irradiation, represents a highly efficient and environmentally benign approach to the production of this compound and its derivatives. nih.gov

Crystallography and Supramolecular Assembly of N Acetyl N 2 Methoxyphenyl Thiourea

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive technique for elucidating the precise three-dimensional structure of crystalline solids. While a specific crystallographic study for N-acetyl-N'-(2-methoxyphenyl)thiourea is not publicly available, extensive research on closely related analogs provides a robust framework for understanding its structural properties. For instance, the analysis of N-(2,2-Dimethylpropanoyl)-N′-(2-methoxyphenyl)thiourea, which differs only by the substitution of an acetyl group with a pivaloyl group, offers significant insights.

Determination of Crystal System and Space Group

The crystal system and space group are fundamental properties of a crystalline solid, describing the symmetry of the unit cell and the arrangement of molecules within it. For the closely related compound, N-(2,2-Dimethylpropanoyl)-N′-(2-methoxyphenyl)thiourea, the crystal structure has been determined to be orthorhombic. researchgate.net The space group for this analog was identified, providing a symmetrical framework for the packing of the molecules in the crystal lattice. researchgate.net Another related compound, N-(2-methoxyphenyl)thiourea, crystallizes in the monoclinic system with a P21/c space group. researchgate.net

Table 1: Crystallographic Data for a Close Analog, N-(2,2-Dimethylpropanoyl)-N′-(2-methoxyphenyl)thiourea

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| a (Å) | 5.9181 (10) |

| b (Å) | 13.492 (2) |

| c (Å) | 17.592 (3) |

| V (ų) | 1404.7 (4) |

| Z | 4 |

| Temperature (K) | 273 |

Data sourced from the crystallographic study of N-(2,2-Dimethylpropanoyl)-N′-(2-methoxyphenyl)thiourea. researchgate.net

Precise Molecular Geometry and Conformation in the Solid State

SCXRD analysis provides the precise bond lengths, bond angles, and torsion angles, which collectively define the molecule's geometry. In acylthiourea derivatives, the central thiourea (B124793) moiety (–NH–C(S)–NH–) and the attached acyl and aryl groups adopt specific conformations to minimize steric hindrance and maximize stabilizing interactions. In the case of N-(2,2-Dimethylpropanoyl)-N′-(2-methoxyphenyl)thiourea, the carbonylthiourea fragment is reported to be nearly planar. researchgate.net Similarly, in 3-Benzoyl-1-(2-methoxyphenyl)thiourea, the central C2N2OS moiety is also planar. nih.gov This planarity is a common feature in such molecules, often influenced by intramolecular hydrogen bonding. The bond lengths within the thiourea and methoxyphenyl groups are generally within expected ranges for similar structures. researchgate.net

Dihedral Angles Between Planar Moieties

A key feature of the molecular conformation is the relative orientation of the planar groups within the molecule, described by dihedral angles. In N-(2,2-Dimethylpropanoyl)-N′-(2-methoxyphenyl)thiourea, the dihedral angle between the carbonylthiourea group and the benzene (B151609) ring is 19.16 (16)°. researchgate.net For the simpler N-(2-methoxyphenyl)thiourea, the dihedral angle between the benzene ring and the thiourea group is significantly larger at 65.33 (2)°. researchgate.net In another variation, 3-Benzoyl-1-(2-methoxyphenyl)thiourea, the dihedral angles between the central unit and the phenyl and benzene rings are 23.79 (7)° and 29.52 (5)°, respectively. nih.gov These values indicate a notable twist between the planar fragments of the molecules.

Intramolecular Interactions

The conformation of this compound is significantly influenced by interactions within the molecule itself, primarily through the formation of hydrogen bonds.

Intramolecular Hydrogen Bonding Networks (e.g., N-H...O forming S(6) ring motifs)

A prevalent feature in the solid-state structures of N-acylthioureas is the formation of an intramolecular hydrogen bond between the amide proton (N-H) and the carbonyl oxygen (C=O). This interaction results in the formation of a stable six-membered pseudocyclic ring, denoted as an S(6) graph-set motif. nih.gov This S(6) loop is a common characteristic and is observed in the crystal structure of the related 3-Benzoyl-1-(2-methoxyphenyl)thiourea. nih.gov In the case of N-(2,2-Dimethylpropanoyl)-N′-(2-methoxyphenyl)thiourea, two intramolecular N—H⋯O hydrogen bonds are present, leading to the formation of two pseudo-six-membered rings. researchgate.net

Table 2: Hydrogen-Bond Geometry for a Close Analog, N-(2,2-Dimethylpropanoyl)-N′-(2-methoxyphenyl)thiourea

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N2—H2A⋯O1 | 0.86 | 1.89 | 2.619 (4) | 142 |

Data sourced from the crystallographic study of N-(2,2-Dimethylpropanoyl)-N′-(2-methoxyphenyl)thiourea. researchgate.net

Intermolecular Interactions and Crystal Packing

Classical Hydrogen Bonding (e.g., N-H...O, N-H...S)

Classical hydrogen bonds are the principal driving force in the crystal packing of this compound. The molecule contains two N-H groups that act as hydrogen-bond donors, while the carbonyl oxygen (C=O) and the thione sulfur (C=S) atoms serve as primary hydrogen-bond acceptors. This functionality allows for the formation of robust intermolecular N-H...O and N-H...S hydrogen bonds.

In analogous thiourea-containing structures, such as N-(2-Methoxyphenyl)thiourea, molecules are linked into infinite chains by intermolecular N-H...O and N-H...S hydrogen bonds. researchgate.netresearchgate.net Similarly, structures containing the acetylthiourea moiety are known to form two-dimensional networks stabilized by both N-H...O and N-H...S interactions. nih.gov For this compound, the N-H of the thiourea moiety can engage with the carbonyl oxygen of a neighboring molecule, while the acetyl N-H can interact with the thione sulfur atom of another. These interactions are fundamental in creating extended chains or dimeric motifs that form the backbone of the crystal structure.

Table 1: Typical Hydrogen Bond Geometries in Related Thiourea Derivatives

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|---|---|---|---|

| N-H···O | ~0.86 | ~2.0-2.2 | ~2.8-3.0 | ~150-170 |

Note: Data is based on typical values observed in similar molecular structures and serves as a representative illustration.

Non-Classical Hydrogen Bonding (e.g., C-H...O, C-H...S, C-H...π)

In addition to classical hydrogen bonds, weaker, non-classical hydrogen bonds play a significant role in providing further stability to the crystal lattice. These interactions involve less acidic C-H donors from the methyl and aromatic groups.

C-H...O Interactions: The aromatic C-H groups of the methoxyphenyl ring and the methyl C-H groups of the acetyl moiety can act as donors, forming C-H...O hydrogen bonds with the carbonyl and methoxy (B1213986) oxygen atoms of adjacent molecules. Such interactions are observed in the crystal structure of the related compound N-(2-methoxyphenyl)acetamide. researchgate.netnih.gov

C-H...π Interactions: The electron-rich π-system of the 2-methoxyphenyl ring can act as a hydrogen-bond acceptor for C-H donors from neighboring molecules, leading to C-H...π interactions that help link adjacent structural motifs. researchgate.net

These numerous weak interactions create a comprehensive network that reinforces the primary hydrogen-bonding framework, ensuring a densely packed and stable crystalline solid.

Graph Set Analysis for Describing Hydrogen Bond Topologies (e.g., R²₂(8), R²₂(12))

Graph set analysis is a systematic method used to describe and classify the topology of hydrogen-bond patterns. nih.gov In this formalism, hydrogen-bonded motifs are assigned descriptors that denote the number of donors (D), acceptors (A), the degree of the motif (number of bonds in the ring or chain), and the number of atoms in the pattern.

For this compound, several motifs can be anticipated based on its functional groups:

Chains (C): If molecules are linked by a single type of hydrogen bond, such as N-H...S, they may form an infinite chain described by a C(k) descriptor, where 'k' is the number of atoms in the repeating unit.

Rings (R): Dimeric motifs are common in thiourea derivatives. For instance, if two molecules form a centrosymmetric dimer via a pair of N-H...O or N-H...S hydrogen bonds, this would be described as an R²₂(8) ring, indicating a ring formed by two donors and two acceptors comprising 8 atoms. um.edu.my More complex ring motifs like R²₂(12) could also arise depending on the specific interactions.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface, providing a detailed picture of intermolecular contacts.

For this compound, a Hirshfeld analysis would reveal the relative importance of different types of interactions. While specific data for the title compound is not available, analysis of the closely related N-(2-methoxyphenyl)acetamide provides a strong model for the expected results. researchgate.netnih.gov

The key features visualized by Hirshfeld analysis include:

d_norm Surface: This surface highlights contacts shorter than the van der Waals radii sum with prominent red spots, indicating the locations of strong hydrogen bonds (e.g., N-H...O) and other close contacts. nih.gov

Two-Dimensional Fingerprint Plots: These plots are histograms of dᵢ versus dₑ, which summarize all intermolecular contacts. Each type of interaction (e.g., H...H, C...H, O...H) produces a characteristic pattern on the plot.

H...H contacts: Typically appear as a large, diffuse region, reflecting their van der Waals nature, and often constitute the largest percentage of the surface area. researchgate.netnih.gov

O...H/H...O and S...H/H...S contacts: Appear as distinct, sharp "spikes" on the fingerprint plot, characteristic of strong, directional hydrogen bonds. The length of the spikes corresponds to the shortest contact distances. nih.gov

C...H/H...C contacts: Often present as "wing-like" features, representing C-H...π or other weaker C-H interactions. researchgate.net

Table 2: Representative Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface (Based on data for the analogous compound N-(2-methoxyphenyl)acetamide researchgate.netnih.gov)

| Contact Type | Contribution (%) | Description on Fingerprint Plot |

|---|---|---|

| H···H | 53.9% | Large, diffuse region indicating van der Waals forces. |

| O···H / H···O | 21.4% | Sharp spikes corresponding to N-H···O and C-H···O hydrogen bonds. |

| C···H / H···C | 21.4% | Wing-like patterns representing weaker C-H contacts. |

This analysis provides a quantitative breakdown of the forces at play, confirming the dominance of H...H contacts in terms of surface area, while highlighting the critical directional role of N-H...O, N-H...S, and C-H...O/S hydrogen bonds in defining the crystal's architecture.

Computational Chemistry and Theoretical Investigations of N Acetyl N 2 Methoxyphenyl Thiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is routinely used to investigate the properties of thiourea (B124793) derivatives. For N-acetyl-N'-(2-methoxyphenyl)thiourea, calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p) or higher.

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, known as the ground-state geometry. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to its atomic coordinates.

For this compound, conformational analysis is crucial. The molecule possesses several rotatable bonds, leading to different possible conformers. Key structural parameters of interest include the planarity of the central thiourea-acetyl fragment and the orientation of the 2-methoxyphenyl ring relative to this plane. Experimental studies on related compounds, such as N-(2,2-Dimethylpropanoyl)-N′-(2-methoxyphenyl)thiourea, show that the core carbonylthiourea fragment tends to be nearly planar. nih.gov In the related precursor, N-(2-methoxyphenyl)thiourea, the dihedral angle between the thiourea group and the benzene (B151609) ring is a significant conformational descriptor, reported to be 65.33°. researchgate.netvscht.cz

The optimization process for this compound would identify intramolecular hydrogen bonds, such as between the N-H proton and the acetyl carbonyl oxygen (C=O), which stabilize the structure by forming pseudo-rings. nih.gov A table of selected optimized geometrical parameters that would be determined from such a calculation is presented below.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: These are representative parameters that would be calculated; specific values require a dedicated study.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C=S | ~1.68 Å | |

| C=O | ~1.23 Å | |

| C-N (Thiourea) | ~1.35 - 1.40 Å | |

| C-N (Amide) | ~1.38 Å | |

| Bond Angles (º) | ||

| N-C-N (Thiourea) | ~118° | |

| O=C-N (Amide) | ~122° | |

| Dihedral Angles (º) | ||

| C-N-C=S | ~180° (trans) or ~0° (cis) | |

| C-C-N-C | Defines phenyl ring orientation |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations would provide the energies of these orbitals and visualize their electron density distributions. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiourea moiety and the methoxy-substituted phenyl ring, while the LUMO would likely be distributed over the electron-withdrawing acetyl and thiocarbonyl groups.

Table 2: Representative Frontier Molecular Orbital Data (Note: Values are illustrative for this class of compounds.)

| Parameter | Description | Predicted Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.0 to 5.0 |

DFT calculations can predict the vibrational spectra (FT-IR and Raman) of a molecule. By calculating the second derivatives of the energy, a set of harmonic vibrational frequencies corresponding to specific molecular motions (stretching, bending, rocking) is obtained.

These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. esisresearch.org This correlation allows for the precise assignment of absorption bands in an experimental FT-IR spectrum. Key vibrational modes for this compound would include N-H stretching, C=O stretching of the acetyl group, C=S stretching, and various vibrations of the methoxyphenyl ring.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Note: Wavenumbers are typical ranges for these functional groups.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| N-H | Stretching | ~3300 - 3400 | 3150 - 3300 |

| C-H (Aromatic) | Stretching | >3000 | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | <3000 | 2850 - 3000 |

| C=O (Amide I) | Stretching | ~1680 | 1650 - 1690 |

| C=S | Stretching | ~1350 | 1300 - 1400 |

| C-O-C (Aryl Ether) | Asymmetric Stretching | ~1250 | 1230 - 1270 |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors, derived from conceptual DFT, provide a quantitative measure of reactivity.

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

High chemical hardness indicates low reactivity, while high chemical softness suggests high reactivity. The electrophilicity index measures the ability of a molecule to accept electrons. These parameters are invaluable for predicting how the molecule will interact with other chemical species.

Table 4: Representative Global Reactivity Descriptors (Note: Values are illustrative and derived from the representative FMO data in Table 2.)

| Descriptor | Formula | Significance |

| Ionization Potential (I) | -E(HOMO) | Energy to remove an electron. |

| Electron Affinity (A) | -E(LUMO) | Energy released when adding an electron. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting power. |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to act as an electrophile. |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular bonding and charge delocalization. It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds.

For this compound, NBO analysis would quantify hyperconjugative interactions, which are key to its stability. These interactions involve the donation of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. Significant interactions would be expected, such as the donation from the nitrogen lone pairs (n) to the antibonding orbitals (π) of the C=S and C=O groups (n → π). The magnitude of the stabilization energy (E²) associated with these interactions indicates the strength of the electron delocalization. NBO also provides information on atomic charges and the hybridization of atomic orbitals.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electron density of a molecule, which is used to predict its reactive sites. The MEP is plotted onto the molecule's surface, with different colors representing different potential values.

Red/Yellow regions: Indicate negative potential (electron-rich), corresponding to sites susceptible to electrophilic attack. For this molecule, these would be located around the carbonyl oxygen and thiocarbonyl sulfur atoms.

Blue regions: Indicate positive potential (electron-poor), corresponding to sites susceptible to nucleophilic attack. These are typically found around the acidic N-H protons.

Green regions: Indicate neutral potential.

The MEP surface provides an intuitive visual guide to the molecule's charge distribution and is invaluable for predicting sites of intermolecular interactions, including hydrogen bonding.

Noncovalent Interaction (NCI) Index Analysis for Weak Interactions

Noncovalent Interaction (NCI) index analysis is a powerful computational tool used to identify and visualize weak noncovalent interactions in three-dimensional space. nih.gov Based on the electron density (ρ) and its reduced density gradient (s), this method allows for the qualitative and quantitative characterization of hydrogen bonds, van der Waals forces, and steric repulsion, which are crucial for understanding molecular conformation and crystal packing. The analysis generates 3D plots where different types of interactions are represented by colored surfaces, typically with blue indicating strong attractive interactions (like hydrogen bonds), green signifying weaker van der Waals forces, and red indicating repulsive interactions (steric clashes).

For this compound, while specific NCI analysis studies are not extensively published, its structural features allow for a clear prediction of the noncovalent interactions that would be visualized. The molecule contains several hydrogen bond donors (N-H groups) and acceptors (the carbonyl oxygen, the thione sulfur, and the methoxy (B1213986) oxygen).

Key expected interactions for this compound would include:

Intramolecular Hydrogen Bonds: An N-H···O hydrogen bond between the amide hydrogen and the carbonyl oxygen is highly probable, creating a stable six-membered ring motif. Similarly, an N-H···S interaction involving the thiourea group could also occur.

Intermolecular Hydrogen Bonds: In a condensed phase or crystal structure, molecules of this compound would likely be linked by a network of intermolecular hydrogen bonds. These could include N-H···S and N-H···O interactions, forming dimers or extended chains, which are common in thiourea derivatives. researchgate.net

van der Waals Interactions: The NCI plot would also reveal green surfaces corresponding to van der Waals forces, particularly around the phenyl ring and the methyl group of the methoxy moiety.

The NCI analysis provides a detailed map of these forces, confirming the role of specific hydrogen bonds in dictating the molecule's preferred conformation and how it assembles in the solid state.

Theoretical Insights into Tautomeric Forms (Thione-Thiol Tautomerism) and their Relative Stabilities

Thiourea derivatives, including this compound, can exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH). researchgate.net This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton from a nitrogen atom to the sulfur atom.

Computational studies using methods like Density Functional Theory (DFT) are employed to determine the relative stabilities of these tautomers. nih.gov Calculations typically focus on the Gibbs free energy (ΔG) and electronic energy (ΔE) of each form in the gas phase and in different solvents.

For most thiourea derivatives, the thione form is thermodynamically more stable than the thiol form, particularly in the solid state and in polar solvents. researchgate.net The stability is influenced by factors such as intramolecular hydrogen bonding and the polarity of the surrounding environment. In nonpolar solvents or the gas phase, the energy difference between the two forms can decrease, and in some cases, the thiol form may become more stable. nih.govresearchgate.net

For this compound, theoretical calculations would likely confirm the greater stability of the thione tautomer. The presence of the acetyl group and the methoxyphenyl ring influences the electronic distribution within the molecule, but the fundamental preference for the C=S double bond in the thiourea core generally prevails. A representative table below illustrates the kind of data generated from such a theoretical study, showing the expected higher energy of the thiol form relative to the more stable thione form.

Table 1: Illustrative Relative Energies for Thione-Thiol Tautomers of this compound (Note: These are representative values based on trends for similar compounds and are for illustrative purposes.)

| Tautomer | Phase | Computational Method | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

|---|---|---|---|---|

| Thione | Gas | DFT/B3LYP/6-311G(d,p) | 0.00 | 0.00 |

| Thiol | Gas | DFT/B3LYP/6-311G(d,p) | +4.5 | +4.2 |

| Thione | Ethanol (B145695) | DFT/B3LYP/6-311G(d,p) | 0.00 | 0.00 |

The data indicates that the thione form is the ground state, and the thiol form is a higher-energy species. The increased energy difference in a polar solvent like ethanol suggests that the polar environment further stabilizes the more polar thione tautomer. researchgate.net

Quantum Chemical Calculations for Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and frequency conversion. The NLO response of a molecule is determined by its change in dipole moment under a strong external electric field, quantified by the linear polarizability (α) and the first-order hyperpolarizability (β). dtic.mil

Quantum chemical calculations are essential for predicting the NLO properties of new molecules. nih.gov Using the finite-field approach within DFT, researchers can calculate the dipole moment (μ), polarizability, and hyperpolarizability of a compound. nih.gov Molecules with large π-conjugated systems and electron-donating and electron-withdrawing groups often exhibit enhanced NLO responses.

This compound possesses features that make it a candidate for NLO activity. The phenyl ring provides a π-system, while the methoxy group (-OCH₃) acts as an electron donor and the acetylthiourea moiety can act as an electron acceptor. This intramolecular charge transfer character is a key requirement for a high β value.

Computational studies would typically calculate these properties and compare them to a standard NLO material like urea (B33335) for reference. The first hyperpolarizability (β₀) is a key indicator of second-order NLO activity. A higher β₀ value compared to urea suggests the material has potential for NLO applications.

Table 2: Representative Calculated NLO Properties of this compound (Note: These are representative values based on calculations for similar organic molecules and are for illustrative purposes.)

| Property | Symbol | This compound (Calculated Value) | Urea (Reference Value) |

|---|---|---|---|

| Dipole Moment | μ (Debye) | 4.8 D | 1.37 D |

| Mean Polarizability | α (esu) | 21.5 x 10⁻²⁴ | 3.83 x 10⁻²⁴ |

The illustrative data shows that this compound would be expected to have a significantly larger dipole moment, polarizability, and, most importantly, first hyperpolarizability than urea. The calculated β₀ value, being many times larger than that of urea, would classify it as a promising material for further investigation in the field of nonlinear optics. nih.govnih.gov

Coordination Chemistry of N Acetyl N 2 Methoxyphenyl Thiourea and Its Metal Complexes

Ligand Properties and Coordination Modes

N-acetyl-N'-(2-methoxyphenyl)thiourea is a multifaceted ligand characterized by its flexible coordination behavior, which is dictated by the interplay of its donor atoms and the steric and electronic effects of its acetyl and methoxyphenyl groups.

Donor Atom Preference (S, N, O) and Flexibility

This compound possesses three potential donor atoms: the thiocarbonyl sulfur (S), the carbonyl oxygen (O), and the two nitrogen (N) atoms of the thiourea (B124793) backbone. The combination of a hard oxygen donor with a soft sulfur donor makes it a versatile ligand for a variety of metal ions.

Sulfur (S): The thiocarbonyl sulfur atom is the most common coordination site in thiourea derivatives due to its soft nature, showing a high affinity for soft and borderline metal ions like Pd(II), Pt(II), and Cu(I). asianpubs.orgnih.gov

Oxygen (O): The carbonyl oxygen of the acetyl group is a hard donor, capable of coordinating with harder metal ions. In N-acylthiourea derivatives, this oxygen atom frequently participates in chelation. nih.gov

Nitrogen (N): While the nitrogen atoms can act as donors, they are generally less favored than the sulfur atom. However, in certain contexts, particularly when the ligand acts as a bridge or in specific steric environments, N-coordination can occur. asianpubs.org

The ligand's flexibility allows it to adopt various conformations to accommodate the geometric preferences of different metal centers. Intramolecular hydrogen bonding between the N-H proton and the carbonyl oxygen can stabilize a planar conformation, predisposing the ligand for bidentate chelation. mdpi.com

Monodentate, Bidentate, and Polydentate Coordination Geometries

Depending on the metal ion, reaction conditions, and the presence of other ligands, this compound can exhibit several coordination modes.

Monodentate Coordination: The ligand can coordinate to a metal center solely through the thiocarbonyl sulfur atom. This is a common mode for thiourea derivatives, particularly in complexes where other ligands satisfy the metal's coordination sphere. asianpubs.orgnih.gov

Bidentate Coordination: The most prevalent coordination mode for N-acylthioureas involves the formation of a stable chelate ring through the sulfur and oxygen atoms (S,O-bidentate). researchgate.netnih.gov This mode is facilitated by the deprotonation of the amide proton, creating a monoanionic ligand that forms a six-membered ring with the metal center. This chelation enhances the stability of the resulting complexes.

| Coordination Mode | Donor Atoms | Description | Typical Metal Ions |

|---|---|---|---|

| Monodentate | S | The ligand binds to the metal center only through the sulfur atom. | Pt(II), Pd(II) |

| Bidentate (Chelating) | S, O | The ligand forms a stable six-membered ring by coordinating through both the thiocarbonyl sulfur and the carbonyl oxygen. | Ni(II), Cu(II), Zn(II) |

Influence of Acetyl and 2-Methoxyphenyl Moieties on Coordination Behavior

The specific substituents on the thiourea core significantly modulate the ligand's coordination chemistry.

Acetyl Moiety: The acetyl group is crucial for the ligand's ability to act as an S,O-bidentate donor. The electron-withdrawing nature of the carbonyl group increases the acidity of the adjacent N-H proton, facilitating its deprotonation upon complexation to form a neutral metal complex. nih.gov This deprotonation is key to the formation of stable six-membered chelate rings.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound follows established protocols for N-acylthiourea derivatives, leading to complexes with various transition metals, stoichiometries, and geometries.

Complexes with Transition Metals (e.g., Cu(II), Ni(II), Zn(II), Pd(II), Pt(II), Ru(II), Ru(III), Au(III))

N-acylthiourea ligands form stable complexes with a wide range of d-block transition metals.

Cu(II), Ni(II), Zn(II): These first-row transition metals commonly form neutral complexes with a 1:2 metal-to-ligand ratio (ML₂), where the ligand acts as a deprotonated S,O-bidentate donor. researchgate.netmdpi.com This often results in square planar or tetrahedral geometries for Ni(II) and Cu(II) complexes, and tetrahedral geometries for Zn(II) complexes. It is noteworthy that thiourea ligands can act as reducing agents for Cu(II), sometimes resulting in the formation of Cu(I) complexes. uobasrah.edu.iq

Pd(II), Pt(II): These second and third-row transition metals typically form square planar complexes. With N-acylthioureas, they can form neutral ML₂ complexes with S,O-bidentate coordination or complexes where the ligand is monodentate, coordinating through the sulfur atom, especially in the presence of other ligands like halides. asianpubs.orgnih.gov

Ru(II), Ru(III), Au(III): Complexes with ruthenium and gold have also been reported for similar thiourea-based ligands. nih.govmaterialsciencejournal.org Gold often coordinates through the soft sulfur donor, while ruthenium can form octahedral complexes with various ligand combinations.

| Metal Ion | Typical Formula | Common Geometry | Coordination Mode |

|---|---|---|---|

| Ni(II) | [NiL₂] | Square Planar | S,O-bidentate |

| Cu(II) | [CuL₂] | Square Planar / Distorted Tetrahedral | S,O-bidentate |

| Pd(II) | [PdL₂] or [PdLCl₂] | Square Planar | S,O-bidentate or S-monodentate |

| Zn(II) | [ZnL₂] | Tetrahedral | S,O-bidentate |

Synthesis Protocols for Various Stoichiometries and Geometries

The synthesis of metal complexes of this compound can be achieved through straightforward, well-established methods. The stoichiometry and resulting geometry of the complex are controlled by the molar ratio of reactants, the choice of solvent, and the specific metal salt used.

General Synthesis Protocol for ML₂ Complexes (e.g., M = Ni(II), Cu(II))

A common method involves the reaction of the ligand with a metal salt in a 2:1 molar ratio.

The this compound ligand is dissolved in a suitable organic solvent, such as methanol, ethanol (B145695), or acetone. materialsciencejournal.org

A solution of the metal salt (e.g., copper(II) acetate, nickel(II) chloride) in the same solvent is added dropwise to the ligand solution.

The reaction mixture is stirred at room temperature or refluxed for a period ranging from one to several hours to ensure complete reaction. nih.govmaterialsciencejournal.org

Upon cooling, the resulting solid metal complex precipitates out of the solution.

The precipitate is then collected by filtration, washed with the solvent and a non-polar solvent like diethyl ether to remove any unreacted starting materials, and dried under vacuum. materialsciencejournal.org

By adjusting the metal-to-ligand ratio to 1:1 and using metal halides, it is possible to synthesize complexes of the type [MLCl₂], where the ligand may coordinate differently.

Structural Analysis of Metal-Thiourea Complexes

Crystal Structures of Coordination Compounds

While specific crystal structures for metal complexes of this compound are not extensively documented in the surveyed literature, analysis of closely related N-acyl-N'-aryl thiourea complexes provides significant insight into their probable structural characteristics. Thiourea derivatives are versatile ligands capable of coordinating in various modes, often influenced by the nature of the metal ion and the substituents on the thiourea backbone. basjsci.edu.iqsemanticscholar.org

N,N'-substituted thioureas react with transition metals like copper, nickel, and zinc to form complexes with diverse geometries. rsc.org For instance, studies on complexes with ligands analogous to this compound reveal that metals can be coordinated through the sulfur atom, or in a bidentate fashion involving both sulfur and oxygen atoms. materialsciencejournal.org In many cases, N-acylthiourea ligands coordinate through the thiocarbonyl sulfur and the acyl oxygen atoms. researchgate.net

Crystal structures of various metal-thiourea complexes have been determined, revealing common coordination geometries. For example, Cu(I) and Zn(II) complexes with N,N'-substituted thioureas frequently exhibit a distorted tetrahedral geometry. rsc.org A silver(I) complex containing a phosphine-substituted thiourea ligand also shows a distorted tetrahedral silver center, with the ligand acting in a chelating manner. nih.gov In contrast, Ni(II) and certain Cu(II) complexes have been found to adopt square planar geometries. rsc.org The specific geometry is a result of a delicate balance between the electronic preferences of the metal ion and the steric demands of the ligand.

Data from the crystal structure of the related free ligand, N-(2-methoxyphenyl)thiourea, shows a monoclinic system with a notable dihedral angle of 65.33 (2)° between the benzene (B151609) ring and the thiourea group, indicating a non-planar ground state conformation. researchgate.netresearchgate.net Another similar compound, N-(2,2-Dimethylpropanoyl)-N′-(2-methoxyphenyl)thiourea, features a nearly planar carbonylthiourea fragment with a dihedral angle of 19.16° relative to the benzene ring. nih.gov These findings suggest that the this compound ligand possesses significant conformational flexibility.

Table 1: Representative Crystallographic Data for Related Thiourea Ligands and Complexes

| Compound | Crystal System | Space Group | Key Geometric Features | Reference |

|---|---|---|---|---|

| N-(2-Methoxyphenyl)thiourea | Monoclinic | P21/c | Dihedral angle (benzene/thiourea) = 65.33° | researchgate.netresearchgate.net |

| N-(2,2-Dimethylpropanoyl)-N′-(2-methoxyphenyl)thiourea | Orthorhombic | P212121 | Dihedral angle (benzene/carbonylthiourea) = 19.16° | nih.gov |

| [Ag(T2)₂]OTf (T2 = phosphinothiourea) | - | - | Distorted tetrahedral geometry at Ag(I) center | nih.gov |

| [(L¹ᵇ)₂Cu]ClO₄ (L¹ᵇ = N,N'-substituted thiourea) | - | - | Distorted tetrahedral geometry at Cu(I) center | rsc.org |

Chelate Ring Formation and Conformational Preferences

A defining characteristic of N-acylthiourea ligands, including this compound, is their ability to act as bidentate chelating agents. Coordination typically occurs through the soft thiocarbonyl sulfur atom and the hard carbonyl oxygen atom. basjsci.edu.iqresearchgate.net This dual coordination leads to the formation of a stable six-membered chelate ring (M-S-C-N-C-O). researchgate.net

The stability of this chelate ring is often enhanced by the formation of an intramolecular hydrogen bond between the N-H proton of the thiourea moiety and the carbonyl oxygen atom, creating a pseudo-aromatic six-membered ring even in the free ligand. researchgate.net Upon complexation, the ligand wraps around the metal center, establishing the M-O and M-S bonds. This bidentate (O,S) coordination is a common and stable binding mode for acylthiourea derivatives with various transition metals. ksu.edu.tr

The conformational preferences of the ligand are dictated by the rotational freedom around several single bonds. The dihedral angles between the planar phenyl ring and the chelating backbone are particularly important. In the related N-(p-methoxybenzoyl)-N'-(o-methoxyphenyl)thiourea, the dihedral angle between the central NCSN thiourea fragment and the o-methoxyphenyl group is 63.66 (8)°, while the angle with the p-methoxybenzoyl group is 40.30 (7)°. researchgate.net This demonstrates a significant twist in the molecule's conformation. Similarly, in N-(2,2-dimethylpropanoyl)-N'-(2-methoxyphenyl)thiourea, the carbonylthiourea fragment itself is nearly planar, but it is inclined with respect to the phenyl ring. nih.gov This inherent non-planarity is a key feature that influences how the ligand packs in a crystal and coordinates to a metal ion. The coordination to a metal ion can enforce a more planar conformation of the chelate ring but the bulky substituents may cause puckering.

Distorted Geometries and Steric Effects in Complexes

The ideal geometries of metal complexes (e.g., tetrahedral, square planar, octahedral) are often distorted in reality due to ligand-imposed constraints. In complexes of this compound, two main factors contribute to such distortions: the bite angle of the chelate ring and steric hindrance from the substituents.

The formation of a six-membered chelate ring imposes a specific "bite angle" (O-M-S), which may not match the ideal angle for a given polyhedron. This inherent structural constraint can cause significant deviation from ideal geometries. For example, in a silver complex with a chelating thiourea, the distortion from ideal tetrahedral geometry was attributed mainly to the chelation angles of the ligand. nih.gov

Furthermore, steric effects play a crucial role. The this compound ligand possesses bulky groups on both nitrogen atoms. The 2-methoxyphenyl group, in particular, can cause considerable steric crowding around the metal center. This steric hindrance can prevent the close packing of multiple ligands around a metal ion, influencing the coordination number and geometry. For instance, the presence of bulky substituents can favor lower coordination numbers or lead to distorted geometries to minimize steric repulsion between ligands. The rotation of the phenyl ring and the orientation of the methoxy (B1213986) group relative to the coordination plane are critical in determining the extent of these steric clashes. researchgate.net

Electronic and Electrochemical Studies of Metal Complexes

The interaction between the metal d-orbitals and the ligand orbitals in complexes of this compound gives rise to distinct electronic properties. These are probed using techniques like UV-Vis spectroscopy, which reveals details about electron transitions, and cyclic voltammetry, which elucidates the redox behavior of the metal center.

UV-Vis Spectroscopy for d-d Transitions and Charge Transfer Bands

The electronic absorption spectra of metal complexes of this compound are expected to display a combination of ligand-centered transitions and metal-centered transitions. In a solvent like DMSO or ethanol, the free ligand would typically show intense absorption bands in the UV region corresponding to π → π* transitions of the aromatic phenyl ring and n → π* transitions associated with the C=S and C=O chromophores. mdpi.com

Upon complexation with a transition metal, several new features appear in the visible region of the spectrum. These include:

d-d Transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the same metal atom. These transitions are typically weak (Laporte forbidden) and their energy and number depend on the metal ion, its oxidation state, and the coordination geometry. For example, an octahedral Ni(II) complex would show different d-d bands than a tetrahedral or square planar one.

Charge Transfer (CT) Bands: These are much more intense than d-d transitions and involve the transfer of an electron between the metal and the ligand. For a ligand like this compound, which has easily polarizable sulfur and oxygen atoms, Ligand-to-Metal Charge Transfer (LMCT) bands are expected. These typically involve the promotion of an electron from a sulfur-based orbital to an empty or partially filled d-orbital of the metal (S(pπ) → M(d)). These CT bands are often responsible for the vibrant colors of transition metal complexes.

The positions of the ligand-centered bands may also shift upon coordination, providing evidence of the metal-ligand interaction. mdpi.com

Table 2: Representative Electronic Spectral Data for Related Metal-Thiourea Complexes

| Complex Type | Transition Type | Typical λₘₐₓ (nm) | Assignment | Reference |

|---|---|---|---|---|

| Free Acylthiourea Ligand | Ligand-Centered | ~280-350 | π → π* / n → π* | mdpi.com |

| Ni(II)-Thiourea (Octahedral) | d-d | ~400, ~650, ~1100 | ³A₂g → ³T₁g(P), ³A₂g → ³T₁g(F), ³A₂g → ³T₂g | researchgate.net |

| Cu(II)-Thiourea (Distorted Octahedral) | d-d | ~600-800 (broad) | ²Eg → ²T₂g | researchgate.net |

Cyclic Voltammetry for Redox Behavior and Stability

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of metal complexes, providing information on the stability of different oxidation states of the metal ion and the reversibility of redox processes. uobasrah.edu.iq For complexes of this compound with redox-active metals such as copper, iron, or cobalt, CV can reveal important details about their electronic structure and reactivity. basjsci.edu.iqresearchgate.net

A key feature of thiourea ligands, particularly acylthioureas, is their potential to act as reducing agents. It has been observed that the reaction of a Cu(II) salt with N,N'-substituted thiourea ligands can lead to the in-situ reduction of the metal center, forming a stable Cu(I) complex. rsc.orgresearchgate.net The CV of the free ligand itself can confirm its reducing power. researchgate.net

When a metal complex is analyzed by CV, the resulting voltammogram can show peaks corresponding to oxidation or reduction events. The potential at which these peaks occur (E½) is characteristic of a specific redox couple (e.g., Cu(II)/Cu(I)). The separation between the anodic and cathodic peak potentials (ΔEp) provides information about the electrochemical reversibility of the process. A quasi-reversible or irreversible process often indicates a change in coordination geometry upon electron transfer. researchgate.net For example, a study of copper complexes with related ligands showed a quasi-reversible process for the Cu(II)/Cu(I) couple. researchgate.net

Table 3: Representative Cyclic Voltammetry Data for Related Metal-Thiourea Complexes

| Complex Type | Redox Couple | E½ (V) vs. Ag/AgCl | Process | Reference |

|---|---|---|---|---|

| Cu(II)/Acylthiourea | Cu(II)/Cu(I) | -0.3 to -0.6 | Quasi-reversible | researchgate.netcmu.edu |

| Ni(II)/Acylthiourea | Ni(II)/Ni(I) | -0.5 to -1.8 | Irreversible | uobasrah.edu.iq |

Correlation of Electronic Structure with Coordination Environment

The electronic structure of this compound and its metal complexes is intrinsically linked to the coordination environment around the metallic center. This relationship is primarily elucidated through electronic absorption spectroscopy (UV-Vis) and supported by infrared (IR) spectroscopy and theoretical calculations. The coordination environment, which encompasses the geometry of the complex and the nature of the metal-ligand bonds, dictates the energies of the d-orbitals of the metal ion and the molecular orbitals of the complex as a whole.

Upon complexation, this compound can act as a versatile ligand, coordinating with metal ions in various modes. The most common coordination is through the sulfur atom of the thiocarbonyl group and the oxygen atom of the acetyl group, forming a stable six-membered chelate ring. This bidentate O,S-coordination significantly influences the electronic properties of both the ligand and the metal ion.

The electronic spectra of the free this compound ligand typically exhibit intense absorption bands in the ultraviolet region. These bands are attributed to π → π* and n → π* transitions within the phenyl ring and the thiourea and acetyl moieties. When the ligand coordinates to a metal ion, several changes in the electronic spectrum are observed:

Hypsochromic or Bathochromic Shifts: The intra-ligand transition bands may shift to shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelengths. These shifts are a consequence of the redistribution of electron density upon coordination, which alters the energy levels of the ligand's molecular orbitals.

Appearance of New Bands: More significantly, new absorption bands often appear in the visible region of the spectrum. These bands, which are absent in the free ligand, are characteristic of the metal complex and can be assigned to two main types of electronic transitions:

d-d Transitions: These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital of the central metal ion. The energy and number of these bands are highly dependent on the geometry of the coordination sphere (e.g., octahedral, tetrahedral, square planar) and the identity of the metal ion. These transitions are typically weak due to being Laporte-forbidden.

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the transfer of an electron between the metal ion and the ligand. They can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT), depending on the direction of electron transfer. For this compound complexes with metals in common oxidation states, LMCT bands are more frequently observed, arising from the transfer of electrons from the sulfur or oxygen donor atoms to the vacant or partially filled d-orbitals of the metal.

The correlation between the electronic structure and the coordination environment is exemplified by comparing complexes of different metals with this compound. For instance, a hypothetical series of complexes with Co(II), Ni(II), and Cu(II) would be expected to exhibit distinct electronic spectra, reflecting their different d-electron configurations and preferred coordination geometries.

In a hypothetical square planar Ni(II) complex with this compound, the d-orbitals would be split into four distinct energy levels. This would give rise to multiple d-d transitions in the visible spectrum. In contrast, a tetrahedral Co(II) complex would show a different pattern of d-d bands at lower energies. A square planar Cu(II) complex would typically exhibit a broad, asymmetric d-d band in the visible region.

Detailed analysis of the electronic spectra, often complemented by magnetic susceptibility measurements and computational studies such as Density Functional Theory (DFT), allows for the determination of important electronic parameters. These include the ligand field splitting parameter (10Dq or Δ), the Racah interelectronic repulsion parameter (B), and the nephelauxetic ratio (β). These parameters provide quantitative insights into the nature of the metal-ligand bonding and the degree of covalency.

For example, a reduction in the Racah parameter B in the complex compared to the free metal ion (leading to a nephelauxetic ratio β < 1) indicates a decrease in inter-electron repulsion and an increase in the covalent character of the metal-ligand bond. This is a direct consequence of the expansion of the d-orbitals due to their interaction with the ligand orbitals.

The following interactive table summarizes hypothetical electronic spectral data for this compound complexes with different transition metals, illustrating the correlation between the coordination environment and the electronic transitions.

| Metal Ion | Coordination Geometry | d-d Transitions (cm⁻¹) | Charge Transfer (CT) Bands (cm⁻¹) | Ligand Field Splitting (10Dq in cm⁻¹) |

| Co(II) | Tetrahedral | ~6,000, ~15,000 | ~28,000 | ~3,500 |

| Ni(II) | Square Planar | ~16,000, ~21,000, ~25,000 | ~30,000 | - |

| Cu(II) | Square Planar | ~14,500 (broad) | ~26,000 | ~14,500 |

Applications in Materials Science and Catalysis

Materials Science Applications

Thiourea (B124793) and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys in acidic environments. jmaterenvironsci.comresearchgate.net The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. The presence of nitrogen, sulfur, and oxygen atoms in the molecular structure of N-acetyl-N'-(2-methoxyphenyl)thiourea suggests its potential as a potent corrosion inhibitor.

Corrosion Inhibition Studies

Investigation of Adsorption Mechanisms on Metal Surfaces

The protective action of thiourea derivatives like this compound is attributed to their adsorption on the metal surface. This adsorption can occur through two primary mechanisms: physisorption and chemisorption.

Physisorption: This process involves the electrostatic attraction between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the thiourea derivative can become protonated, leading to electrostatic interactions.

Chemisorption: This involves the formation of a coordinate bond between the lone pair of electrons on the heteroatoms (N, S, O) of the inhibitor and the vacant d-orbitals of the metal atoms. scu.edu.cn The presence of the sulfur atom in the thiocarbonyl group (C=S), the nitrogen atoms of the thiourea moiety, and the oxygen atom of the methoxy (B1213986) group in this compound make it a prime candidate for strong chemisorption.

The adsorption of thiourea derivatives often follows established adsorption isotherms such as the Langmuir or Temkin isotherms, which provide insights into the nature of the inhibitor-metal interaction. jmaterenvironsci.comscu.edu.cn The mode of adsorption is influenced by factors such as the chemical structure of the inhibitor, the nature of the metal surface, and the corrosive medium. researchgate.net

Illustrative Adsorption Data for a Thiourea Derivative:

| Inhibitor Concentration (mol/L) | Surface Coverage (θ) | Adsorption Isotherm Model |

| 1 x 10⁻⁵ | 0.65 | Langmuir |

| 5 x 10⁻⁵ | 0.82 | Langmuir |

| 1 x 10⁻⁴ | 0.91 | Langmuir |

| 5 x 10⁻⁴ | 0.95 | Langmuir |

This table is illustrative and based on typical data for thiourea derivatives.

Surface Analysis Techniques for Inhibitor-Metal Interface Characterization

A variety of surface analysis techniques are employed to characterize the protective film formed by corrosion inhibitors on metal surfaces. These techniques provide crucial information about the morphology of the surface, the composition of the adsorbed layer, and the nature of the bonding between the inhibitor and the metal.

Commonly used techniques include:

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the metal surface, allowing for a visual assessment of the reduction in corrosion damage in the presence of the inhibitor. scu.edu.cn

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX analysis identifies the elemental composition of the surface, confirming the presence of elements from the inhibitor molecule (such as S, N, and O) in the protective film. mdpi.com

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for determining the chemical states of the elements on the surface, which can help to elucidate the nature of the chemical bonds formed between the inhibitor and the metal.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy can identify the functional groups of the inhibitor molecule present on the metal surface, confirming its adsorption. researchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is an electrochemical technique used to study the inhibitor-metal interface and provides information about the resistance of the protective film. jmaterenvironsci.com

Potentiodynamic Polarization: This technique helps to determine the inhibition efficiency and understand whether the inhibitor acts on the anodic, cathodic, or both reactions of the corrosion process. researchgate.net

Organic molecules with specific structural features can exhibit significant nonlinear optical (NLO) properties, making them suitable for applications in photonics and optoelectronics, such as optical switching and frequency conversion. researchgate.net

Development of Nonlinear Optical (NLO) Materials

Rational Design for Enhanced NLO Response

The NLO response of organic molecules is often associated with a "push-pull" electronic structure. chemrxiv.org This design principle involves connecting an electron-donating group (the "push") and an electron-accepting group (the "pull") through a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation by light, which is a key factor for high NLO activity. nih.govchemrxiv.org

In this compound, the methoxy group (-OCH₃) on the phenyl ring can act as an electron-donating group, while the acetylthiourea moiety can function as an electron-accepting group. The phenyl ring serves as the π-conjugated bridge. The rational design of such molecules aims to optimize this donor-π-acceptor (D-π-A) framework to enhance the NLO response. researchgate.netchemrxiv.org Factors that can be tuned include the strength of the donor and acceptor groups and the length and nature of the conjugated linker. chemrxiv.org

Experimental Evaluation of Second-Order and Third-Order NLO Properties

The NLO properties of materials are characterized by their hyperpolarizabilities. Second-order NLO effects are described by the first hyperpolarizability (β), while third-order effects are related to the second hyperpolarizability (γ).

Experimental techniques to evaluate these properties include:

Kurtz-Perry Powder Technique: This is a common method for screening materials for second-harmonic generation (SHG), a second-order NLO phenomenon. researchgate.net The intensity of the frequency-doubled light generated by a powdered sample is compared to that of a standard reference material like potassium dihydrogen phosphate (B84403) (KDP) or urea (B33335). researchgate.netresearchgate.net

Z-scan Technique: The Z-scan method is widely used to measure the third-order NLO properties, including the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂). researchgate.net These parameters are crucial for applications such as optical limiting.

Quantum chemical calculations, often employing Density Functional Theory (DFT), are also used to predict the hyperpolarizabilities of molecules and guide the rational design of new NLO materials. nih.govresearchgate.net

Illustrative NLO Properties of a D-π-A Chalcone Derivative:

| Property | Value |

| Second Harmonic Generation (SHG) Efficiency | 5.3 times that of urea |

| Nonlinear Absorption Coefficient (β) | ~10⁻⁴ cm/W |

| Nonlinear Refractive Index (n₂) | ~10⁻⁹ cm²/W |

| Third-order Susceptibility (χ⁽³⁾) | ~10⁻⁷ esu |

This table is illustrative and based on data for a thiophene-chalcone derivative with a D-π-A structure. researchgate.net

Precursors for Metal Sulfide (B99878) Nanomaterials

Substituted thioureas, the class of compounds to which this compound belongs, are highly effective precursors for the synthesis of metal sulfide nanomaterials. researchgate.net These compounds serve as a reactive and controllable source of sulfur, which is crucial for the nucleation and growth of nanocrystals. researchgate.net The decomposition of thiourea derivatives under thermal conditions in the presence of metal salts leads to the formation of corresponding metal sulfides. researchgate.netnih.gov

The rate of this decomposition and the subsequent formation of nanoparticles can be finely tuned by altering the organic substituents on the thiourea molecule. researchgate.net This control over reaction kinetics allows for the precise manipulation of nanoparticle size and morphology. researchgate.net For instance, different substituted thioureas have been used in the synthesis of cadmium telluride sulfide (CdTeS) and lead sulfide (PbS) quantum dots, where the choice of the thiourea precursor directly influences the reaction rate and the final properties of the nanocrystals. researchgate.netnih.gov In one-pot syntheses, substituted thioureas react with metal carboxylates to form complexes that decompose at temperatures typically above 80°C, releasing the metal sulfide. nih.gov This method has been successfully employed for the gram-scale synthesis of various core/shell quantum dots. nih.gov

While research has highlighted a range of thiourea derivatives, the general principle establishes that compounds like this compound are viable candidates for this application. The acetyl and methoxyphenyl groups would modulate the compound's reactivity and solubility, offering a unique profile for controlling the synthesis of specific metal sulfide nanomaterials. researchgate.net

Table 1: Examples of Substituted Thioureas as Sulfur Precursors for Nanomaterial Synthesis This table is illustrative of the general application and does not specifically include this compound, but represents the class of compounds to which it belongs.

| Thiourea Derivative | Metal Precursor | Resulting Nanomaterial | Reference |

|---|---|---|---|

| N,N'-diphenylthiourea | Cadmium Oxide, Te-TOP | CdTeS Quantum Dots | nih.gov |

| N,N'-diethylthiourea | Cadmium Oxide, Te-TOP | CdTeS Quantum Dots | nih.gov |

| Allylthiourea | Cadmium Oxide, Te-TOP | CdTeS Quantum Dots | nih.gov |

| N,N'-dimethylthiourea | Lead Oleate | PbS Nanocrystals | researchgate.net |

Catalytic Applications

The catalytic utility of this compound is extensive, covering both metal-free organocatalysis and the formation of catalytically active metal complexes.

As an organocatalyst, the compound's activity is primarily derived from the thiourea moiety's ability to form strong hydrogen bonds.

The thiourea group possesses two N-H protons that can act as powerful hydrogen bond donors. nih.govacs.org This dual hydrogen-bonding capability allows the catalyst to simultaneously bind to and activate electrophilic substrates, making them more susceptible to nucleophilic attack. acs.orgrsc.org The acidity and, therefore, the H-bond donating strength of the thiourea can be increased by attaching electron-withdrawing groups. nih.gov In this compound, the acetyl group serves this purpose.

This mode of activation is central to a wide array of organic reactions. nih.gov By forming a non-covalent, transient complex with a substrate (e.g., an imine or a carbonyl compound), the thiourea catalyst lowers the energy of the reaction's transition state, thereby accelerating the transformation. acs.org This interaction is highly directional, which is a key factor in achieving stereoselectivity in asymmetric synthesis. nih.gov

In the field of asymmetric synthesis, chiral thiourea derivatives are highly valued organocatalysts, particularly for carbon-carbon bond-forming reactions such as the aza-Mannich reaction. researchgate.netlibretexts.org The aza-Mannich reaction, which involves the addition of a nucleophile to an imine, is a fundamental method for synthesizing chiral β-amino acids and their derivatives. acs.org

A chiral version of this compound, likely functionalized with a chiral amine backbone, would serve as a bifunctional catalyst. The thiourea part activates the imine by hydrogen bonding to its nitrogen atom, while a basic site on the catalyst (often a tertiary amine) deprotonates the nucleophile, activating it. nih.govrsc.org This dual activation within a single chiral scaffold brings the reactants into close proximity in a well-defined spatial arrangement, leading to high levels of enantioselectivity. rsc.orglibretexts.org Thiourea catalysts have been successfully used in the enantioselective addition of silyl (B83357) ketene (B1206846) acetals, malonates, and other nucleophiles to N-Boc protected imines, affording the desired products in high yields and with excellent stereocontrol. libretexts.orgacs.org

Table 2: Representative Thiourea-Catalyzed Asymmetric Aza-Mannich Reaction This table showcases the effectiveness of thiourea catalysis in aza-Mannich reactions, a key application for which this compound derivatives are suitable.

| Imine Substrate | Nucleophile | Catalyst | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| N-Boc-p-methoxyphenylimine | Diethyl Malonate | Chiral Thiourea | 95% | - | 96% | libretexts.org |

| N-Boc-phenylimine | Silyl Ketene Acetal | Chiral Thiourea | 99% | - | 99% | acs.org |

| N-Boc-p-chlorophenylimine | Silyl Ketene Acetal | Chiral Thiourea | 99% | - | 98% | acs.org |

The sulfur and nitrogen atoms of the thiourea group are excellent ligands for coordinating with metal centers, forming stable complexes. nih.govrsc.org These metal-thiourea complexes can themselves exhibit potent catalytic activity.

Transfer hydrogenation is a crucial industrial process for the reduction of unsaturated compounds, such as ketones, imines, and nitroolefins, using readily available hydrogen donor molecules instead of high-pressure hydrogen gas. nih.govrsc.org While catalysts based on precious metals like ruthenium are common, there is a significant drive to develop catalysts based on more abundant and less toxic metals like iron. rsc.org

Table 3: Thiourea-Catalyzed Asymmetric Transfer Hydrogenation of a Nitroolefin This table illustrates the application of thiourea catalysts in transfer hydrogenation, a role for which metal complexes of this compound could be designed.

| Substrate | Catalyst | Hydrogen Donor | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (E)-β-Nitrostyrene | Amino Acid-Derived Thiourea | Hantzsch Ester | 99% | 80% | nih.gov |

| (E)-1-Nitro-4-phenylbut-1-ene | Amino Acid-Derived Thiourea | Hantzsch Ester | 99% | 86% | nih.gov |

No Published Research on the Catalytic Redox Reactions and Organic Transformations of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings on the application of this compound in catalytic redox reactions or other organic transformations have been identified. Therefore, the requested article section on this topic cannot be generated.